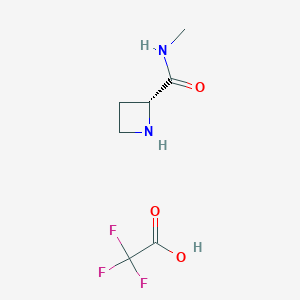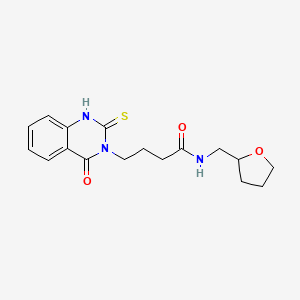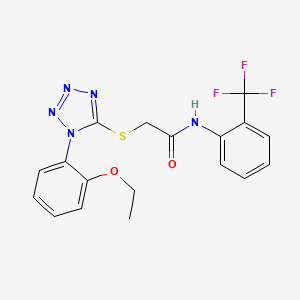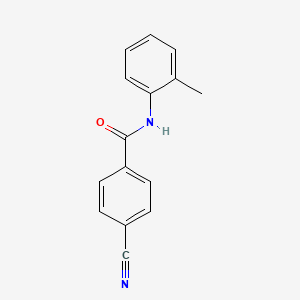![molecular formula C12H9N3S2 B2970545 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine CAS No. 256239-01-7](/img/structure/B2970545.png)
4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with a bithiophene moiety. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of both pyrimidine and bithiophene units endows the molecule with unique electronic properties, making it a valuable candidate for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,2’-bithiophene]-5-yl}pyrimidin-2-amine typically involves the coupling of a bithiophene derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents. For instance, 5-bromo-2,2’-bithiophene can be coupled with 2-aminopyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Materials Science: The compound can be used to develop new materials with unique electronic and optical properties, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler analog without the pyrimidine moiety, used in similar applications but with different electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, offering different electronic and optical properties.
Thienothiophene: A fused thiophene derivative with distinct structural and electronic characteristics.
Uniqueness
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine is unique due to the combination of the pyrimidine and bithiophene units, which provides a balance of electronic properties suitable for a wide range of applications. The presence of the pyrimidine ring can enhance the compound’s ability to interact with biological targets, making it a versatile candidate for both electronic and pharmaceutical applications.
Propriétés
IUPAC Name |
4-(5-thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-12-14-6-5-8(15-12)9-3-4-11(17-9)10-2-1-7-16-10/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEPHJMZSUTZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)


![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea](/img/structure/B2970469.png)
![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)
